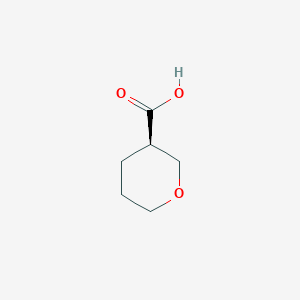

(R)-Tetrahydro-2H-pyran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

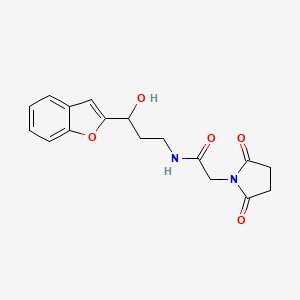

(R)-Tetrahydro-2H-pyran-3-carboxylic acid is a cyclic carboxylic acid that is commonly used in organic chemistry research. It is also known as (R)-THP-3-carboxylic acid or (R)-3-carboxy-tetrahydrofuran. The compound has a wide range of applications in scientific research, including as a chiral building block, a ligand in asymmetric catalysis, and a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Enantiospecific Synthesis : Deschenaux et al. (1989) explored the enantiospecific synthesis of related compounds from (R)-Tetrahydro-2H-pyran-3-carboxylic acid derivatives. They synthesized the enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from 3-hydroxybutanoates, with an enantiomeric excess of ≥ 93% (Deschenaux et al., 1989).

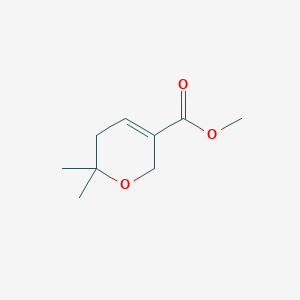

Synthesis in Organic Chemistry : Agekyan and Mkryan (2015) conducted research on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. This study highlights the compound's role in the formation of carboxylic acids and its derivatives (Agekyan & Mkryan, 2015).

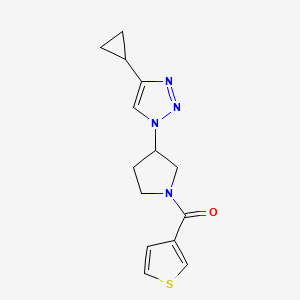

Asymmetric Synthesis in Chemistry : Szőri, Szőllősi, and Bartók (2008) investigated the asymmetric synthesis of a cockroach attractant using a cinchona-modified Pd catalyst, demonstrating a novel application of enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid (Szőri, Szőllősi, & Bartók, 2008).

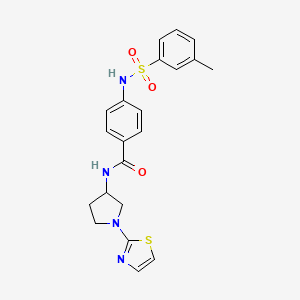

In the field of Medicinal Chemistry : Research by Roth et al. (1991) on inhibitors of cholesterol biosynthesis involved tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one derivatives, indicating the compound's relevance in the development of cholesterol-lowering drugs (Roth et al., 1991).

Natural Product Synthesis : Brioche et al. (2008) developed a [3 + 3] annelation reaction for the synthesis of pyrans, demonstrating its application in the preparation of natural products like rhopaloic acid A (Brioche, Goodenough, Whatrup, & Harrity, 2008).

Structural Chemistry : Kovalskyi et al. (2011) conducted X-ray diffraction and quantum-chemical analysis of a single crystal of a related compound, 2,5-dimethyl-3,4-dihydro-2h-pyran-2-carboxylic acid. This research contributes to understanding the structural properties of such compounds (Kovalskyi et al., 2011).

Propiedades

IUPAC Name |

(3R)-oxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWPVCUHKJABMV-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)

![2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE, Mixture of diastereomers](/img/structure/B2451793.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)